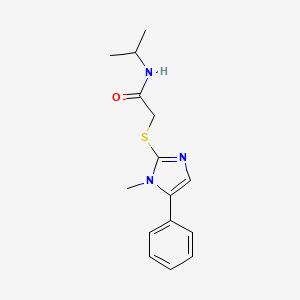

N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

N-Isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a substituted imidazole core linked via a thioether group to an N-isopropyl acetamide moiety.

Properties

IUPAC Name |

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-11(2)17-14(19)10-20-15-16-9-13(18(15)3)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMAHSSEPIKDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of 289.4 g/mol. The compound features an imidazole ring substituted with a phenyl group, which is crucial for its biological activity. The structural characteristics contribute to its interaction with biological targets, enhancing its pharmacological properties .

The mechanism of action for N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves:

- Enzyme Interaction : The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity.

- Redox Reactions : The thioacetamide moiety may participate in redox reactions, influencing cellular processes.

- Binding Affinity : The phenyl and isopropyl groups enhance the compound's binding affinity to biological targets .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazole derivatives, including N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. MIC values ranged from 0.22 to 0.25 μg/mL for some derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-isopropyl derivative | 0.22 - 0.25 | Staphylococcus aureus |

| Ciprofloxacin | 2 | E. coli |

- Biofilm Inhibition : The compound showed a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .

Anticancer Activity

Research has also highlighted the anticancer potential of imidazole derivatives:

- Cell Viability Assays : Studies employing cell viability assays revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and L363, with IC50 values indicating significant potency .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| N-isopropyl derivative | >60 | HeLa |

| Prodrug derivative | 4.1 | L363 |

- Mechanism Insights : The anticancer activity may be attributed to the inhibition of critical cellular pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of N-isopropyl derivatives:

- In Vitro Studies : A study reported that derivatives showed nontoxic profiles with low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development .

- Combination Therapy : The compound exhibited synergistic effects when combined with other antibiotics, reducing MICs and enhancing overall efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazole derivatives, including compounds similar to N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can surpass traditional chemotherapeutics like cisplatin in efficacy against specific cancer cell lines. In particular, complexes containing imidazole functional groups have demonstrated potent cytotoxic effects on various cancer cells, such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer) cells .

Antimicrobial Properties

Imidazole derivatives are also noted for their antimicrobial activities. The structural features of N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide may contribute to its potential effectiveness against bacterial and fungal infections. Research into similar compounds has revealed their ability to inhibit the growth of pathogens by disrupting cellular processes .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole compounds has been a focus of recent studies. Compounds with imidazole rings have shown promise in modulating inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases where traditional therapies may be insufficient .

Mechanistic Insights

Understanding the mechanisms behind the biological activities of N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is crucial for its application in drug development.

Interaction with Biological Targets

Studies suggest that imidazole derivatives can interact with various biological targets, including enzymes and receptors involved in disease processes. For example, certain imidazole-containing compounds have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory responses .

Supramolecular Chemistry

The ability of imidazoles to form supramolecular complexes enhances their therapeutic potential. These complexes can facilitate targeted drug delivery systems, improving the efficacy and reducing the side effects of treatments .

Anticancer Research

A notable study investigated a series of imidazole-based compounds, including those structurally related to N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, demonstrating their effectiveness against resistant cancer cell lines. The study reported half-maximal inhibitory concentration (IC50) values significantly lower than those for conventional therapies, indicating superior potency .

Antimicrobial Efficacy

In another case study focusing on the antimicrobial properties of imidazole derivatives, researchers found that specific modifications to the imidazole ring enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that structural variations in compounds like N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide could lead to improved therapeutic agents .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer Activity | Imidazole Derivatives | Higher efficacy than cisplatin in MCF-7 cells |

| Antimicrobial Properties | Imidazole-Based Compounds | Effective against various bacterial strains |

| Anti-inflammatory Effects | Imidazole Compounds | Modulation of cyclooxygenase pathways |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:

- Heterocycle Diversity: The target compound’s imidazole core contrasts with the triazinoindole () and benzoimidazole-triazole-thiazole systems (). Larger fused-ring systems (e.g., triazinoindole) may enhance π-π stacking but reduce solubility .

- Bromo and phenoxy substituents in other analogues () modulate electronic properties and bioactivity .

- Synthetic Routes : Amidation via HATU/DIPEA () is common for acetamide derivatives, while triazole-thiazole hybrids () require multi-step click chemistry.

Functional Group Impact

- Thioether Linkage : Common to all compounds, the -S- group enhances conformational flexibility and may participate in hydrophobic interactions.

- Aryl Substituents : Electron-withdrawing groups (e.g., bromo in ) improve metabolic stability but may reduce solubility. The target’s phenyl group could favor aromatic stacking in binding pockets.

- Amide Side Chains: N-isopropyl (target) vs.

Q & A

Q. What are the key synthetic pathways for N-isopropyl-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the imidazole core via cyclization of substituted thioureas or amidines under controlled pH and temperature .

- Step 2 : Introduction of the thioether linkage through nucleophilic substitution, often using mercaptoacetamide derivatives .

- Step 3 : Functionalization of the N-isopropyl group via alkylation or acylation .

Optimization Parameters : - Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazole ring formation .

Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole ring and substituent positions. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm .

- IR Spectroscopy : Detect thioether (C-S stretch at ~650 cm⁻¹) and acetamide (C=O stretch at ~1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 392.48 for related analogs) .

Advanced Research Questions

Q. How do structural modifications at the imidazole or acetamide moieties influence bioactivity?

- Methodological Answer : Systematic substitution studies reveal:

- Imidazole Substituents : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance binding to enzyme active sites (e.g., kinase inhibition) .

- Thioether Linkage : Replacing sulfur with oxygen reduces metabolic stability but increases solubility .

- N-Isopropyl Group : Bulky alkyl chains improve pharmacokinetic properties by reducing hepatic clearance .

Example Table :

| Substituent Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| Imidazole C5 | Phenyl → 4-Methoxyphenyl | Increased IC₅₀ (from 1.6 µM to >10 µM) | |

| Acetamide N-side chain | Isopropyl → Cyclopropyl | Improved BBB penetration |

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .

Strategies : - Meta-Analysis : Cross-validate data using public databases (ChEMBL, PubChem) .

- Standardized Protocols : Adopt uniform assay conditions (e.g., 10% FBS in cell media) .

- Collaborative Replication : Partner with independent labs to confirm key findings .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to model binding to targets like EGFR or COX-2. Focus on the thioether’s role in hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .

- QSAR Models : Train algorithms on analogs with known IC₅₀ values to predict activity of new derivatives .

Data Contradiction Analysis Framework

When encountering conflicting data (e.g., varying cytotoxicity reports):

Audit Experimental Variables :

- Compare solvent used (DMSO vs. saline) and its impact on compound aggregation .

Control for Degradation :

- Perform HPLC stability studies under assay conditions (e.g., 37°C, pH 7.4) .

Validate Target Engagement :

- Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.